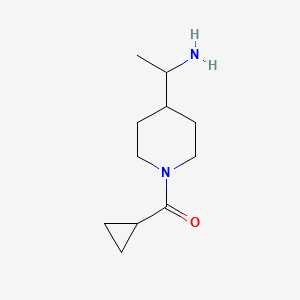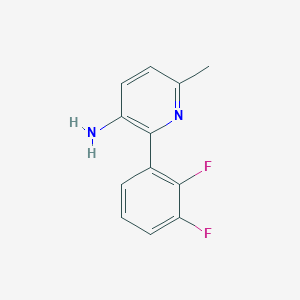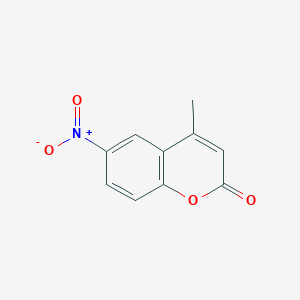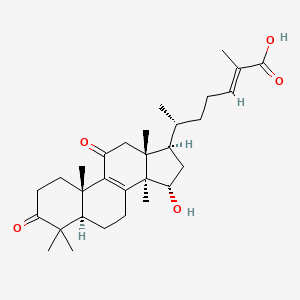![molecular formula C15H21BrClNO B12084967 [(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is an organic compound with a complex structure that includes a bromophenyl group, a triethylammonium group, and an oxopropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride typically involves multiple stepsThe final step involves the formation of the oxopropenyl group under specific reaction conditions, such as the use of a strong base and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxopropenyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
作用機序
The mechanism by which 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic or signaling pathways .
類似化合物との比較
Similar Compounds
3-bromophenyl derivatives: Compounds such as 3-bromophenylamine and 3-bromophenylacetic acid share the bromophenyl group but differ in their functional groups and overall structure.
Triethylammonium compounds: Compounds like triethylammonium acetate and triethylammonium chloride share the triethylammonium group but have different counterions and functional groups.
Uniqueness
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is unique due to its combination of a bromophenyl group, a triethylammonium group, and an oxopropenyl group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
特性
分子式 |
C15H21BrClNO |
|---|---|
分子量 |
346.69 g/mol |
IUPAC名 |
[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride |
InChI |
InChI=1S/C15H21BrNO.ClH/c1-4-17(5-2,6-3)11-10-15(18)13-8-7-9-14(16)12-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1/b11-10+; |
InChIキー |
PWCGLPMZUOMTMZ-ASTDGNLGSA-M |
異性体SMILES |
CC[N+](CC)(CC)/C=C/C(=O)C1=CC(=CC=C1)Br.[Cl-] |
正規SMILES |
CC[N+](CC)(CC)C=CC(=O)C1=CC(=CC=C1)Br.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)



![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)




![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)



